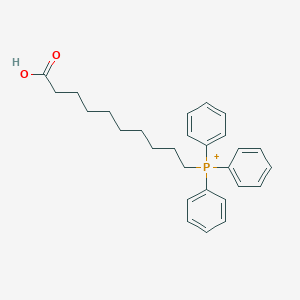

(9-Carboxynonyl)triphenylphosphonium

Descripción general

Descripción

AP219 es un compuesto químico conocido como (9-carboxinonil)trifenilfosfonio. Es un metabolito endógeno y un compuesto de control para AP39, que es un donante de sulfuro de hidrógeno dirigido a la mitocondria. AP219 contiene el andamiaje de trifenilfosfonio pero carece de la porción liberadora de sulfuro de hidrógeno .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

AP219 se sintetiza mediante el acoplamiento de un motivo de orientación mitocondrial, trifenilfosfonio, con un enlace alifático. La ruta sintética implica los siguientes pasos:

Formación del andamiaje de trifenilfosfonio: Esto implica la reacción de trifenilfosfina con un haluro de alquilo adecuado para formar la sal de trifenilfosfonio.

Acoplamiento con el enlace alifático: La sal de trifenilfosfonio se acopla entonces con un derivado de ácido carboxílico para formar el producto final, AP219.

Métodos de Producción Industrial

La producción industrial de AP219 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso implica:

Síntesis a granel de la sal de trifenilfosfonio: Esto se logra mediante la reacción de trifenilfosfina con un haluro de alquilo en un disolvente adecuado.

Reacción de acoplamiento: La sal de trifenilfosfonio se acopla entonces con un derivado de ácido carboxílico en condiciones controladas para producir AP219.

Análisis De Reacciones Químicas

Tipos de Reacciones

AP219 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: AP219 puede experimentar reacciones de oxidación, donde pierde electrones y forma productos oxidados.

Reducción: También puede experimentar reacciones de reducción, donde gana electrones y forma productos reducidos.

Sustitución: AP219 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como los iones hidróxido.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo:

Oxidación: Los principales productos son derivados oxidados de AP219.

Reducción: Los principales productos son derivados reducidos de AP219.

Sustitución: Los principales productos son derivados sustituidos de AP219.

Aplicaciones Científicas De Investigación

Mitochondrial Targeting

Mitochondria as Drug Targets

Mitochondria are critical organelles responsible for energy production and play a vital role in cellular metabolism. Targeting drugs to mitochondria can enhance their efficacy while minimizing side effects. (9-Carboxynonyl)triphenylphosphonium, like other triphenylphosphonium derivatives, exhibits a strong affinity for mitochondria due to its lipophilic cationic nature. This property allows it to accumulate within mitochondria, making it a valuable tool for studying mitochondrial function and developing therapeutics.

Mechanisms of Action

The compound's mechanism involves the accumulation of positively charged TPP derivatives in the mitochondrial matrix, driven by the negative membrane potential of mitochondria. This accumulation can lead to various biological effects, including modulation of reactive oxygen species (ROS) levels and influence on cellular bioenergetics. Research indicates that TPP derivatives can alter mitochondrial redox signaling pathways, which are crucial in cancer therapy and neuroprotection .

Case Studies

- Cancer Therapy : In studies involving chemoresistant breast cancer cells, this compound has been shown to inhibit cell proliferation effectively. The compound's ability to target mitochondria allows it to induce apoptosis selectively in cancer cells while sparing normal cells .

- Neurodegenerative Diseases : The compound has also been investigated for its neuroprotective properties. By targeting mitochondrial dysfunction associated with diseases like Alzheimer's and Parkinson's, TPP derivatives may provide therapeutic benefits by restoring mitochondrial function and reducing oxidative stress .

Antimicrobial Activity

Dual-Action Mechanism

Recent studies have highlighted the antimicrobial potential of this compound. The compound acts on both bacterial ribosomes and cellular membranes, showcasing a dual-action mechanism that enhances its effectiveness against resistant strains of bacteria .

Research Findings

- Chloramphenicol Derivatives : Research has demonstrated that TPP derivatives linked to chloramphenicol exhibit improved antibacterial activity compared to their parent compounds. These derivatives effectively inhibit protein synthesis in bacteria while also targeting mitochondrial functions in eukaryotic cells, thus presenting a novel approach for combating antibiotic resistance .

- Inhibition of Resistant Strains : Specific TPP compounds have shown stronger binding affinity to bacterial ribosomes than traditional antibiotics, leading to enhanced inhibition of Gram-positive bacteria and some chloramphenicol-resistant strains .

Therapeutic Applications

Potential in Drug Development

The unique properties of this compound make it an attractive candidate for drug development across various therapeutic areas:

- Cancer Treatment : The ability to selectively target mitochondria positions TPP derivatives as promising agents in cancer therapy, particularly for tumors that exhibit chemoresistance.

- Neuroprotective Agents : Given its effects on mitochondrial function and oxidative stress reduction, TPP compounds may also be developed into neuroprotective drugs for age-related neurodegenerative diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Mitochondrial Targeting | Accumulates in mitochondria due to positive charge | Enhances efficacy of drugs; reduces side effects |

| Antimicrobial Activity | Targets ribosomes and membranes | Effective against resistant bacterial strains |

| Therapeutic Development | Modulates ROS levels and bioenergetics | Potential use in cancer and neurodegenerative therapies |

Mecanismo De Acción

AP219 ejerce sus efectos al dirigirse a la mitocondria. El andamiaje de trifenilfosfonio le permite acumularse dentro de la mitocondria, donde puede interactuar con varios objetivos moleculares. El compuesto no libera sulfuro de hidrógeno, a diferencia de AP39, pero sirve como control para estudiar los efectos del andamiaje de trifenilfosfonio solo .

Comparación Con Compuestos Similares

Compuestos Similares

AP39: Un donante de sulfuro de hidrógeno dirigido a la mitocondria que contiene tanto el andamiaje de trifenilfosfonio como una parte liberadora de sulfuro de hidrógeno.

Singularidad de AP219

AP219 es único porque contiene el andamiaje de trifenilfosfonio pero carece de la porción liberadora de sulfuro de hidrógeno. Esto lo convierte en un compuesto de control ideal para estudiar los efectos del andamiaje de trifenilfosfonio solo, sin la influencia de la liberación de sulfuro de hidrógeno .

Actividad Biológica

(9-Carboxynonyl)triphenylphosphonium (CNP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of mitochondrial function and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

CNP is characterized by a triphenylphosphonium moiety linked to a nonyl carboxylic acid. This structure allows it to act as a lipophilic cation, facilitating its accumulation within mitochondria due to the negative membrane potential of these organelles.

CNP primarily functions as a mitochondrial-targeted compound, influencing various biological processes:

- Mitochondrial Protection : CNP has been shown to protect against oxidative stress in mitochondria by promoting the generation of hydrogen sulfide (H2S), which has antioxidant properties. This effect is particularly relevant in conditions such as ischemia-reperfusion injury, where oxidative damage is prevalent .

- Antimycobacterial Activity : Research indicates that CNP exhibits significant antimycobacterial activity against strains such as Mycobacterium fortuitum and M. smegmatis. The compound's structure suggests that the aliphatic side chain plays a crucial role in its ability to inhibit mycobacterial growth .

Antioxidant Properties

Studies have demonstrated that CNP can selectively generate H2S within mitochondria. This process involves the hydrolysis of CNP to release H2S, which subsequently reacts with mitochondrial thiols to form persulfides. These reactions are crucial for mitigating oxidative stress and protecting mitochondrial integrity .

Antimycobacterial Activity

In vitro assays revealed that CNP derivatives possess varying degrees of activity against mycobacterial strains. For instance, compounds with longer aliphatic chains exhibited enhanced inhibitory effects, highlighting the importance of structural features in determining biological efficacy .

Case Studies

- Mitochondrial Targeting and Ischemia-Reperfusion Injury : A study explored the protective effects of CNP in a model of ischemia-reperfusion injury. Mice treated with CNP showed reduced markers of oxidative damage compared to controls, suggesting its potential as a therapeutic agent in acute injury scenarios .

- Antimycobacterial Efficacy : In research focused on mycobacterial infections, CNP demonstrated superior activity compared to standard treatments like ethambutol and isoniazid. The minimal inhibitory concentration (MIC) values indicated that modifications to the aliphatic chain could enhance activity further, making CNP a candidate for developing new antimycobacterial therapies .

Data Tables

| Compound | MIC (mg/L) | Activity Type |

|---|---|---|

| (9-Carboxynonyl)TPP | 8 | Antimycobacterial |

| Ethambutol | 16 | Standard Treatment |

| Isoniazid | 32 | Standard Treatment |

Propiedades

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.